molecular formula C12H9ClN4O B11854539 6-(4-Chlorophenoxy)-7-methyl-7h-purine CAS No. 5444-56-4

6-(4-Chlorophenoxy)-7-methyl-7h-purine

Cat. No.: B11854539
CAS No.: 5444-56-4
M. Wt: 260.68 g/mol
InChI Key: VZXDOOONECWYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenoxy)-7-methyl-7h-purine is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of the 4-chlorophenoxy group and the methyl group in this compound potentially imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenoxy)-7-methyl-7h-purine can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenol with a suitable purine precursor under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenoxy)-7-methyl-7h-purine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenoxy)-7-methyl-7h-purine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenoxy)-7-methyl-7h-purine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenoxy)-7-methyl-7h-purine is unique due to its purine backbone combined with the chlorophenoxy and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

5444-56-4

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

6-(4-chlorophenoxy)-7-methylpurine

InChI

InChI=1S/C12H9ClN4O/c1-17-7-16-11-10(17)12(15-6-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3

InChI Key

VZXDOOONECWYRU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.